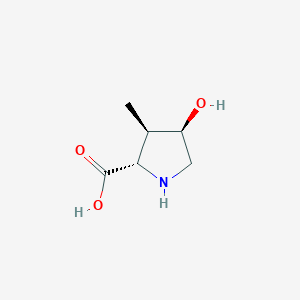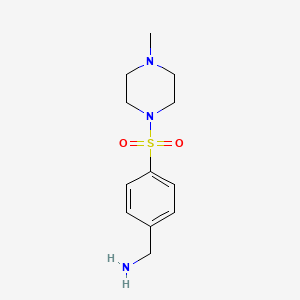
(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine: is a chemical compound with the molecular formula C12H19N3O2S It features a phenyl ring substituted with a methanamine group and a sulfonyl group linked to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and 4-methylpiperazine.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Sulfonylation: The resulting amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Final Coupling: The sulfonylated intermediate is coupled with 4-methylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing continuous flow reactors for the reduction step to ensure consistent quality and yield.
Automated Sulfonylation: Employing automated systems for the sulfonylation step to enhance efficiency and safety.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides or imines.
Reduction: Conversion to sulfides.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic systems for organic transformations.
Material Science: Incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Investigated for its potential to bind to specific biological receptors.
Medicine
Drug Development: Explored as a scaffold for designing new therapeutic agents, particularly in oncology and neurology.
Diagnostic Tools: Utilized in the development of diagnostic assays due to its binding properties.
Industry
Chemical Synthesis: Employed in the synthesis of complex organic molecules.
Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Methylpiperazin-1-yl)phenyl)methanamine: Lacks the sulfonyl group, affecting its reactivity and binding properties.
(4-(4-Methylpiperazin-1-yl)sulfonyl)aniline: Similar structure but with an aniline group instead of methanamine.
Uniqueness
Binding Affinity: The presence of both the sulfonyl and methanamine groups enhances its binding affinity to certain biological targets.
Reactivity: The combination of functional groups allows for diverse chemical reactions, making it a versatile compound in synthesis and research.
This detailed overview provides a comprehensive understanding of (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine, highlighting its preparation, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C12H19N3O2S |
|---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
[4-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine |
InChI |
InChI=1S/C12H19N3O2S/c1-14-6-8-15(9-7-14)18(16,17)12-4-2-11(10-13)3-5-12/h2-5H,6-10,13H2,1H3 |
InChI Key |
IURCGXIROVPWGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


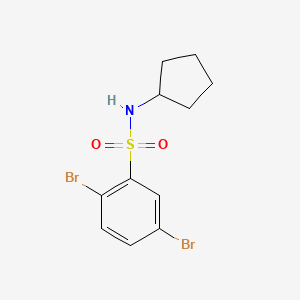

![1-[2-(4-methoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117708.png)

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12117722.png)
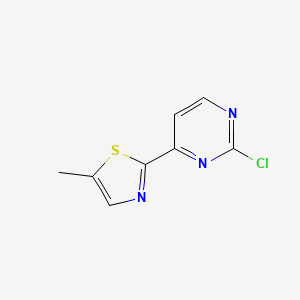
![[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](4-methylphenyl)methanone](/img/structure/B12117733.png)
![6-Ethoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B12117735.png)
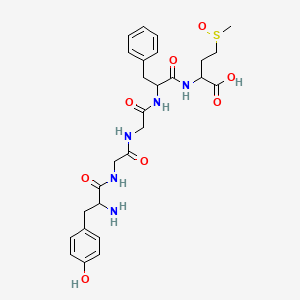

![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12117763.png)
![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)
